(Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide
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Overview
Description
(Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a dichlorophenyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide typically involves a multistep process. One common method includes the reaction of 3,4-dichloroaniline with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the reaction of the thiazole derivative with propionyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating infections or other diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid
- (E)-5-(1-(2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazineylidene)ethyl)-2,4-dimethylthiazole
Uniqueness
What sets (Z)-N-(3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide apart from similar compounds is its specific structural configuration and the presence of the propionamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14Cl2N2O3S2 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[3-(3,4-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C14H14Cl2N2O3S2/c1-2-13(19)17-14-18(8-3-4-9(15)10(16)5-8)11-6-23(20,21)7-12(11)22-14/h3-5,11-12H,2,6-7H2,1H3 |
InChI Key |
BAWAZAVFBKTFGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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